2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

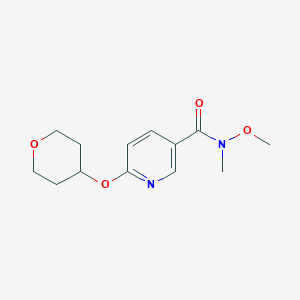

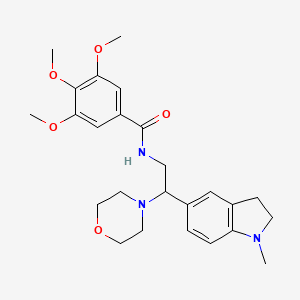

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is a chemical compound with the CAS Number: 1988232-94-5 . It has a molecular weight of 264.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 264.68 .Applications De Recherche Scientifique

Copolymerization and Material Science

- Copolymer Synthesis: 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde has been used in the synthesis of novel copolymers. It is a key component in the preparation of halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are further copolymerized with styrene. These processes involve piperidine catalyzed Knoevenagel condensation and are characterized by various analytical methods, including IR, NMR, GPC, DSC, and TGA. The resulting copolymers display decomposition in nitrogen in two steps, indicating specific thermal properties (Savittieri et al., 2022), (Kharas et al., 2016).

Chemistry and Synthesis

- Synthesis of Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates: This chemical has been involved in the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were then copolymerized with styrene. These processes highlight its utility in creating complex molecules with potential applications in various chemical industries (Whelpley et al., 2022).

Pharmaceutical and Biological Research

- Study of Bioconversion Potential of Fungi: In the context of biological applications, this compound has been explored in studies focusing on the bioconversion potential of the fungus Bjerkandera adusta. Research has investigated the production of novel halogenated aromatic compounds, including those with chloro and fluoro substituents, which is pertinent to the development of new pharmaceuticals and biologically active substances (Lauritsen & Lunding, 1998).

Fluorination Processes

- ‘Halex’ Fluorination of Chlorinated Benzaldehydes: The compound has been involved in fluorination processes, specifically in the ‘Halex’ fluorination of chlorinated benzaldehydes. This process is significant in the synthesis of various fluorinated organic compounds, which are of importance in several industrial and pharmaceutical contexts (Banks et al., 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGFZNFKJLYWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)

![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)

![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434235.png)